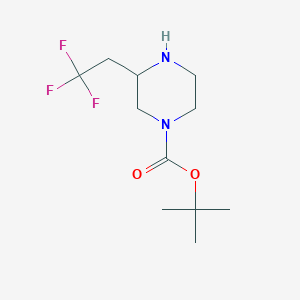

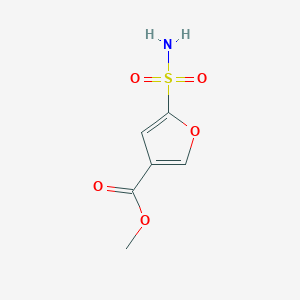

Methyl 5-sulfamoylfuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-sulfamoylfuran-3-carboxylate is a compound that is part of a broader class of furan derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound this compound is not directly mentioned in the provided papers, the synthesis and biological activities of related furan compounds are extensively studied, indicating the potential significance of this compound in various chemical and pharmaceutical contexts.

Synthesis Analysis

The synthesis of furan derivatives often involves multi-step reactions that can include cyclization, condensation, and substitution reactions. For instance, the synthesis of ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates involves a domino reaction sequence that includes Michael addition and intramolecular cyclization . Similarly, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates is achieved through the reaction of alkoxy sulfonylacrylonitriles with methyl thioglycolate . These methods highlight the complexity and versatility of synthetic approaches to furan derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. This structure is often modified with various substituents that can significantly alter the compound's chemical properties and biological activity. For example, the introduction of a sulfamoyl group, as in the case of this compound, could potentially enhance the compound's solubility and interaction with biological targets .

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, as seen in the reaction of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates with secondary amines to form tertiary amines . The presence of reactive functional groups, such as esters and sulfamoyl groups, opens up possibilities for further chemical transformations that can be tailored to produce specific derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like this compound are influenced by their molecular structure. The introduction of different substituents can affect the compound's melting point, boiling point, solubility, and stability. For instance, the presence of a sulfamoyl group could enhance the compound's water solubility, which is an important factor in its potential pharmaceutical applications . Additionally, the biological activity studies of related compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, demonstrate the potential for cytotoxicity against cancer cell lines, indicating the relevance of these properties in a medicinal context .

Aplicaciones Científicas De Investigación

Environmental Persistence and Toxicology

Perfluoroalkyl acids and their derivatives, including sulfonates and carboxylates, are chemicals with widespread consumer and industrial applications. Their environmental persistence, presence in humans and wildlife, and potential toxicity have raised significant scientific and regulatory concerns. These compounds are subject to international scrutiny due to their global distribution and environmental impact (Andersen et al., 2008).

Catalytic Applications in Organic Synthesis

Novel biological-based nano organo solid acids have been developed for use in organic synthesis. These catalysts facilitate the synthesis of complex molecules under mild and green conditions, showcasing potential industrial applications. Such developments indicate the utility of sulfonated and carboxylated compounds in enhancing reaction conditions for the synthesis of biologically active and industrially relevant molecules (Zolfigol et al., 2015).

Biological Methylation and Chemical Reactivity

S-adenosylmethionine (SAM) serves as a major biological methyl donor, involved in various biochemical processes. It underscores the importance of sulfonium compounds in biological methylation, amino group synthesis, and the generation of ribosyl and aminopropyl groups. This reflects the potential of sulfur-containing compounds, including those with sulfamoyl groups, in biochemical and pharmacological research (Fontecave et al., 2004).

Redox Reactions and Protein Regulation

Research into protein sulfenation has revealed its role as a redox sensor, indicating the significance of sulfur-containing compounds in understanding oxidative stress and protein regulation mechanisms. This has implications for the study of diseases related to oxidative damage and the development of therapeutic strategies (Charles et al., 2007).

Biodegradation of Antibiotics

Studies on the biodegradation of sulfamethoxazole (a sulfonamide antibiotic) by different bacterial genera highlight the environmental and health implications of antibiotic persistence. Understanding the mechanisms of degradation can inform wastewater treatment technologies and strategies for mitigating antibiotic resistance (Mulla et al., 2018).

Mecanismo De Acción

Safety and Hazards

“Methyl 5-sulfamoylfuran-3-carboxylate” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

methyl 5-sulfamoylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCGAVXBUXYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1870587-81-7 |

Source

|

| Record name | methyl 5-sulfamoylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)